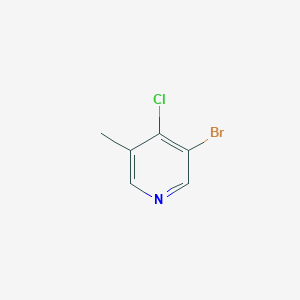
3-Bromo-4-chloro-5-methylpyridine
Overview
Description
3-Bromo-4-chloro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 g/mol . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 3-Bromo-4-chloro-5-methylpyridine is 1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CN=CC(=C1Cl)Br .Chemical Reactions Analysis
The compound has been used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical And Chemical Properties Analysis
3-Bromo-4-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12.9 Ų .Scientific Research Applications
Synthesis and Structural Analysis
3-Bromo-4-chloro-5-methylpyridine and its derivatives have been studied for their synthesis and structural properties. For instance, a Schiff base compound involving 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol was synthesized and characterized using elemental analysis, IR spectra, and single-crystal X-ray diffraction (Wang et al., 2008). This compound showed a trans configuration and excellent antibacterial activities.
Migration of Halogen Atoms
Research has explored the migration of halogen atoms in derivatives of 3-Bromo-4-chloro-5-methylpyridine. For example, the chlorination of 3-bromo-2,4-dihydroxypyridine led to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine, indicating a rearrangement of halogen atoms (Hertog & Schogt, 2010).
Pressure and Temperature Effects
Studies have also examined the effects of pressure and temperature on complexes involving 3-Bromo-4-chloro-5-methylpyridine derivatives. In one study, the visible absorption spectra of CoX2 in solutions of 4-methylpyridine and 2-methylpyridine were measured under various pressure and temperature conditions, revealing insights into equilibrium dynamics (Kojima, 1988).
Azaindole Derivatives
Research has been conducted on the synthesis of azaindole derivatives from 3-Bromo-4-chloro-5-methylpyridine. In one study, the reduction of 3-Bromo-5-nitro-4-(β-dimethylaminovinyl) pyridine led to the creation of 4-bromo-6-azaindole (Prokopov & Yakhontov, 1979).
Novel Pyridine-Based Derivatives
Another study presented the efficient synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, a compound related to 3-Bromo-4-chloro-5-methylpyridine. This process led to the creation of new compounds with potential applications in medicinal chemistry (Ahmad et al., 2017).
Safety And Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is an area of ongoing research . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
3-bromo-4-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNPHQQIYQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



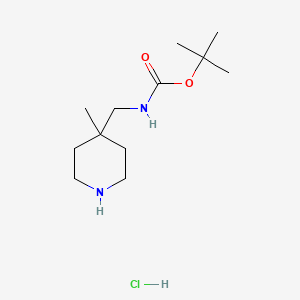
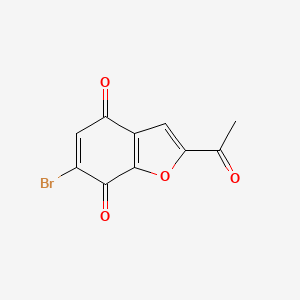
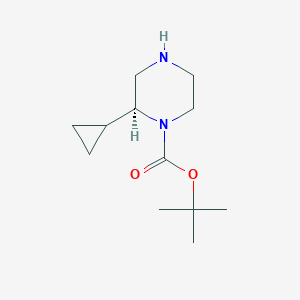
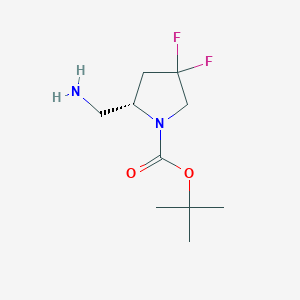
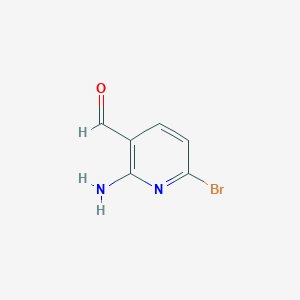
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)
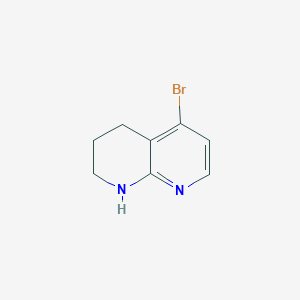
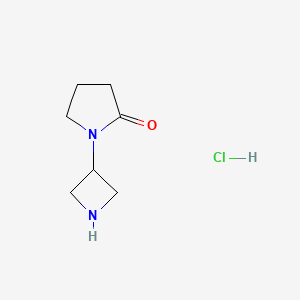

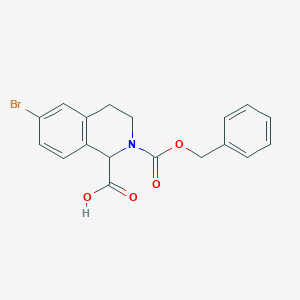
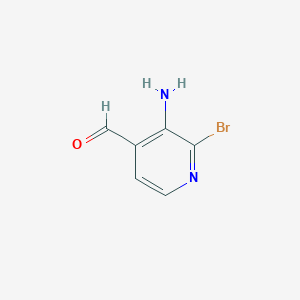
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)